N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide
Description
This compound features a pyrazolo[3,4-d]pyrimidine core linked to a pyrimidin-2-yl-substituted piperazine ring and a cyclopropanecarboxamide side chain. Its molecular formula is C₂₁H₂₄N₈O, with a molecular weight of 428.5 g/mol (estimated based on structural analogs in and ).
Properties
IUPAC Name |
N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N9O/c29-18(14-2-3-14)20-6-7-28-17-15(12-25-28)16(23-13-24-17)26-8-10-27(11-9-26)19-21-4-1-5-22-19/h1,4-5,12-14H,2-3,6-11H2,(H,20,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZOCBRSMFDCIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=NC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to target tyrosine kinases. Tyrosine kinases play a crucial role in the modulation of growth factor signaling, thereby influencing cell growth and proliferation.
Mode of Action
It’s known that similar compounds, such as imatinib, inhibit the activity of tyrosine kinases. They bind to the inactive domain of these enzymes, preventing their activation and subsequent signal transduction.
Biochemical Pathways
Tyrosine kinase inhibitors, like imatinib, generally affect pathways involved in cell growth and proliferation. By inhibiting tyrosine kinases, these compounds can disrupt the signaling pathways that promote cell division and growth.
Biological Activity
N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes current research findings regarding its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Pyrimidine and Piperazine Moieties : Known for their roles in various biological activities.
- Pyrazolo[3,4-d]pyrimidine Core : A scaffold associated with anticancer properties.
- Cyclopropanecarboxamide Group : This group may contribute to the compound's pharmacokinetic properties.
Molecular Formula and Weight
- Molecular Formula : C19H25N7O
- Molecular Weight : 367.45 g/mol
Inhibition of Enzymatic Activity
Research indicates that compounds similar to N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide exhibit inhibitory effects on various enzymes, including monoamine oxidase (MAO) and kinases involved in cancer progression. For instance, studies have shown that related pyrimidine derivatives can selectively inhibit MAO-A and MAO-B with IC50 values indicative of their potency .
Anticancer Activity
The pyrazolo[3,4-d]pyrimidine scaffold is particularly noted for its anticancer properties. Compounds within this class have demonstrated significant inhibitory effects against various cancer cell lines. For example, phenylpyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit tumor growth in MCF-7 breast cancer cells through mechanisms involving apoptosis induction and cell cycle arrest .
Neuropharmacological Effects
The piperazine component is often associated with antidepressant activity. Compounds featuring this moiety have been shown to modulate neurotransmitter systems, potentially offering therapeutic benefits for mood disorders .
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of a closely related compound in inhibiting EGFR/VGFR2 pathways in cancer cells. The results indicated that derivatives exhibited IC50 values ranging from 0.3 to 24 µM, with significant effects on cell viability and apoptosis induction in breast cancer models .
Study 2: Neuropharmacological Assessment
In another investigation focusing on the neuropharmacological profile of piperazine derivatives, compounds were screened for their ability to inhibit MAO enzymes. The most promising candidates showed selective inhibition patterns that could be beneficial in treating depression without significant side effects typically associated with non-selective MAO inhibitors .
Comparative Biological Activity Table
| Compound | Biological Activity | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide | Anticancer | Variable | EGFR/VGFR2 Inhibition |
| 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-benzhydrylpiperazine | MAO-A Inhibitor | 5.6 | Neurotransmitter Modulation |
| Phenylpyrazolo[3,4-d]pyrimidine Derivative | Tumor Growth Inhibition | 0.3 | Apoptosis Induction |
Comparison with Similar Compounds
Research Implications
- Structure-Activity Relationships (SAR) :
- Pharmacokinetic Predictions :
Q & A
Basic: What are the standard synthetic protocols for this compound, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo[3,4-d]pyrimidine core, followed by piperazine substitution and cyclopropane carboxamide coupling. Key steps include:
- Nucleophilic substitution for introducing the pyrimidin-2-ylpiperazine moiety (e.g., using DIPEA as a base in DMF at 80–100°C) .
- Coupling reactions (e.g., EDC/HOBt-mediated amide bond formation) to attach the cyclopropane carboxamide group .
Yield optimization strategies: - Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent, stoichiometry) to identify optimal conditions .
- Catalyst screening : Transition metal catalysts (e.g., Pd for cross-couplings) or organocatalysts for stereoselective steps .
- Purification : Column chromatography or recrystallization to isolate high-purity intermediates .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Critical for confirming structural integrity. Key features include pyrimidine ring protons (δ 8.80–8.91 ppm) and piperazine methylene signals (δ 3.20–3.96 ppm) .
- ESI-MS : Validates molecular weight (e.g., observed [M+H]⁺ matching theoretical values within ±0.5 ppm) .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretches at 1622–1633 cm⁻¹) .
- HPLC : Ensures purity (>98% by reverse-phase C18 columns) .
Advanced: How can computational chemistry predict reactivity or biological interactions?
Methodological Answer:
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model reaction pathways, transition states, and electronic properties (e.g., HOMO/LUMO gaps) .
- Molecular Docking : Simulate binding to target receptors (e.g., kinases or GPCRs) using AutoDock Vina or Schrödinger Suite. Focus on π-π stacking with pyrimidine and hydrogen bonding with the carboxamide .
- MD Simulations : Assess stability of ligand-receptor complexes in physiological conditions (e.g., GROMACS with CHARMM force fields) .
Advanced: How to resolve contradictions in reported biological activities of analogs?
Methodological Answer:
- Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., ATP concentration in kinase assays) .
- Structural Analysis : Use X-ray crystallography or cryo-EM to verify binding modes of analogs with conflicting data .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or assay-specific biases in literature data .
Advanced: How does the cyclopropane ring influence physicochemical properties?
Methodological Answer:
- Lipophilicity : Cyclopropane increases logP, enhancing membrane permeability (measured via shake-flask or HPLC logP assays) .
- Conformational Rigidity : Reduces entropy loss upon binding, improving affinity (e.g., compare analogs with/without cyclopropane via SPR or ITC) .
- Metabolic Stability : Evaluate in vitro liver microsomes; cyclopropane resists oxidative degradation compared to linear alkanes .
Basic: What purification steps ensure high purity, and how is integrity validated?
Methodological Answer:
- Chromatography : Use silica gel columns (hexane/EtOAc gradients) for intermediates; reverse-phase HPLC for final compounds .
- Recrystallization : Optimize solvent mixtures (e.g., EtOH/H₂O) to remove polar/non-polar impurities .
- Validation : Combine NMR (absence of extraneous peaks), HPLC (single peak at λmax), and HRMS (exact mass match) .
Advanced: What models evaluate pharmacokinetics and target engagement?
Methodological Answer:
- In Vitro ADME :
- In Vivo Models :
Advanced: How to design SAR studies for receptor selectivity?
Methodological Answer:
- Substituent Variation : Synthesize derivatives with modified pyrimidine, piperazine, or cyclopropane groups .
- High-Throughput Screening : Test analogs against receptor panels (e.g., kinase profiling at 1 µM) .
- Free Energy Calculations : Use MM-PBSA/GBSA to rank binding energies and prioritize syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
